Furo[3,4-c]quinoline-1,3-dione Furo[3,4-c]quinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 4945-20-4
VCID: VC15983948
InChI: InChI=1S/C11H5NO3/c13-10-7-5-12-8-4-2-1-3-6(8)9(7)11(14)15-10/h1-5H
SMILES:
Molecular Formula: C11H5NO3
Molecular Weight: 199.16 g/mol

Furo[3,4-c]quinoline-1,3-dione

CAS No.: 4945-20-4

Cat. No.: VC15983948

Molecular Formula: C11H5NO3

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

Furo[3,4-c]quinoline-1,3-dione - 4945-20-4

Specification

CAS No. 4945-20-4
Molecular Formula C11H5NO3
Molecular Weight 199.16 g/mol
IUPAC Name furo[3,4-c]quinoline-1,3-dione
Standard InChI InChI=1S/C11H5NO3/c13-10-7-5-12-8-4-2-1-3-6(8)9(7)11(14)15-10/h1-5H
Standard InChI Key HHSFODPMAPTFQF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=N2)C(=O)OC3=O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

Furo[3,4-c]quinoline-1,3-dione (CAS No. 4945-20-4) belongs to the fused quinoline family, distinguished by the fusion of a furan ring at the 3,4-position of the quinoline backbone. Its IUPAC name, furo[3,4-c]quinoline-1,3-dione, reflects the positioning of the oxygen-containing furan moiety and the two ketone groups. The compound’s canonical SMILES representation, C1=CC=C2C(=C1)C3=C(C=N2)C(=O)OC3=O\text{C1=CC=C2C(=C1)C3=C(C=N2)C(=O)OC3=O}, underscores its bicyclic architecture.

A critical distinction exists between this compound and its structural isomer, furo[3,4-b]quinoline-1,3-dione (CAS No. 4945-42-0) . The latter features the furan ring fused at the 3,4-b position, altering its electronic configuration and reactivity. This positional isomerism impacts biological interactions, as demonstrated by the divergent activities of pyrazolo[4,3-c]quinoline derivatives compared to other quinoline isomers .

Table 1: Comparative Structural Properties of Furoquinoline Isomers

PropertyFuro[3,4-c]quinoline-1,3-dioneFuro[3,4-b]quinoline-1,3-dione
CAS No.4945-20-44945-42-0
Molecular FormulaC11H5NO3\text{C}_{11}\text{H}_{5}\text{NO}_{3}C11H5NO3\text{C}_{11}\text{H}_{5}\text{NO}_{3}
Molecular Weight (g/mol)199.16199.16
SMILESC1=CC=C2C(=C1)C3=C(C=N2)C(=O)OC3=OC1=CC=C2C(=C1)C=C3C(=N2)C(=O)OC3=O
InChIKeyHHSFODPMAPTFQF-UHFFFAOYSA-NNLVZUORLSQCGFQ-UHFFFAOYSA-N

Synthesis and Structural Optimization

General Synthetic Approaches

While detailed synthetic protocols for furo[3,4-c]quinoline-1,3-dione are scarce, analogous fused quinolines are typically synthesized via multi-step reactions involving cyclization, annulation, and functional group transformations. For example, pyrazolo[4,3-c]quinolines are prepared by reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines under controlled conditions . Similar strategies, employing high-temperature catalysis or pressure-driven cyclization, may apply to furoquinoline derivatives.

Challenges in Structural Elucidation

The compound’s fused ring system complicates spectral characterization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying its structure. For instance, 1H^1\text{H}-NMR of related pyrazoloquinolines reveals distinct aromatic proton signals between δ 7.2–8.5 ppm, while ketone carbons in the dione moiety resonate near δ 170–180 ppm in 13C^{13}\text{C}-NMR . Elemental analysis (within ±0.4% of theoretical values) further confirms purity .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

Furo[3,4-c]quinoline-1,3-dione’s melting point remains unreported, but its structural analogs, such as pyrazolo[4,3-c]quinolines, exhibit melting points above 250°C . The compound’s low solubility in polar solvents (e.g., water) and moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be inferred from similar fused heterocycles.

Spectroscopic Fingerprints

  • UV-Vis Spectroscopy: Quinoline derivatives typically absorb strongly in the 250–350 nm range due to π→π* transitions in the aromatic system.

  • IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O) appear near 1700–1750 cm⁻¹, while furan C-O-C asymmetric stretches occur around 1250 cm⁻¹.

Compound% NO Inhibition (10 μM)IC₅₀ (μM)Cell Survival (%)
2a81.66 ± 0.990.39 ± 0.089.09 ± 0.24
2i103.44 ± 6.550.19 ± 0.1153.48 ± 1.53
2m99.14 ± 2.160.29

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